(2S)-1-[(2S)-2-amino-3,3-dimethylbutanoyl]azetidine-2-carbonitrile
Description
Properties
CAS No. |
648908-06-9 |
|---|---|
Molecular Formula |
C10H17N3O |
Molecular Weight |
195.26 g/mol |
IUPAC Name |
(2S)-1-[(2S)-2-amino-3,3-dimethylbutanoyl]azetidine-2-carbonitrile |
InChI |
InChI=1S/C10H17N3O/c1-10(2,3)8(12)9(14)13-5-4-7(13)6-11/h7-8H,4-5,12H2,1-3H3/t7-,8+/m0/s1 |
InChI Key |
BZJFRTDCHFFZDM-JGVFFNPUSA-N |
Isomeric SMILES |
CC(C)(C)[C@@H](C(=O)N1CC[C@H]1C#N)N |
Canonical SMILES |
CC(C)(C)C(C(=O)N1CCC1C#N)N |
Origin of Product |
United States |
Preparation Methods
Overview of Synthesis Methods
The synthesis of (2S)-1-[(2S)-2-amino-3,3-dimethylbutanoyl]azetidine-2-carbonitrile typically involves multi-step organic synthesis techniques. The following sections detail specific methods used in the preparation of this compound.
Multi-Step Organic Synthesis
The synthesis generally follows a multi-step process that includes:
Formation of the Azetidine Ring : This is often achieved through cyclization reactions involving amino acids or their derivatives.
Introduction of the Carbonitrile Group : The carbonitrile functionality can be introduced via nucleophilic substitution or dehydration reactions.
Example Reaction Pathway
Starting Material : The synthesis may begin with readily available amino acid derivatives, such as (S)-2-amino-3,3-dimethylbutanoic acid.
Cyclization : The amino acid undergoes cyclization to form the azetidine ring, often facilitated by activating agents like phosphorus tribromide (PBr₃) or other coupling reagents.
Carbonitrile Formation : Following ring formation, the introduction of the carbonitrile group can be accomplished through reactions with cyanides or via dehydration of corresponding amides.
Diastereoselective Alkylation
Recent studies have explored diastereoselective alkylation methods to enhance the stereochemical purity of the final product:
- N-Borane Complexes : The use of N-borane complexes allows for selective α-alkylation under controlled conditions. For example, treatment with lithium diisopropylamide (LDA) at low temperatures can yield high diastereoselectivity in alkylation reactions.
Table 1: Summary of Diastereoselective Alkylation Results
| Entry | Base | Temperature | Alkylating Agent | Yield (%) |
|---|---|---|---|---|
| 1 | LDA | -78 °C | Benzyl bromide | 72 |
| 2 | LiHMDS | 0 °C | Benzyl bromide | 14 |
Key Findings from Research Studies
Reaction Conditions and Yields
Research indicates that reaction conditions significantly affect yields and selectivity:
Temperature Control : Maintaining low temperatures during alkylation reactions is crucial for achieving high yields and selectivity.
Choice of Base : Different bases can lead to varying outcomes in terms of yield and diastereoselectivity, as shown in Table 1.
Mechanistic Insights
Studies have proposed mechanisms for these reactions, particularly focusing on how steric hindrance influences the site of nucleophilic attack during alkylation processes.
Chemical Reactions Analysis
α-Alkylation via N-Borane Complex Activation
The azetidine-2-carbonitrile core undergoes diastereoselective α-alkylation when activated as an N-borane complex. Key findings from a 2021 RSC study demonstrate this reactivity :
| Entry | N-Borane Complex Configuration | Base (Equiv.) | Temperature | BnBr (Equiv.) | Yield (2S,1'S) | Yield (2R,1'S) |
|---|---|---|---|---|---|---|
| 1 | (1S,2S,1'S)-4a | LiHMDS (2.4) | 0°C | 2.6 | 14% | 0% |
| 2 | (1S,2S,1'S)-4a | LDA (1.2) | 0°C | 1.3 | 0% | 0% |
| 3 | (1S,2S,1'S)-4b | LDA (1.2) | -78°C→RT | 1.3 | 72% | 2% |
Mechanistic insights :
-
LDA deprotonation generates nitrile enolate A
-
Diisopropylamine (from LDA decomposition) blocks the N-BH₃ face
-
Benzyl bromide attacks from the N-benzylic substituent side
Amide Coupling Reactions
The amino group participates in nucleophilic acyl substitutions for inhibitor synthesis. A 2017 J. Med. Chem. study details :
Synthesis of compound 5 :
-
Reactant: 3,3-dimethylbutanoic acid
-
Coupling agent: HATU/DIPEA
-
Conditions: CH₂Cl₂, RT, 12 hr
-
Yield: 58%
-
Characterization:
-
NMR (CDCl₃): δ 8.68 (s, 1H), 7.39–7.32 (m, 5H)
-
HRMS: [M+H]⁺ calcd 523.2843, found 523.2839
-
Key transformations :
-
Acylation with 4-chlorobutanoyl chloride → inhibitor 12
-
Reductive amination (formaldehyde/NaBH₃CN) → inhibitor 13
-
Cyclization (TFA-mediated) → pyrrolidine derivatives
Nitrile Reactivity
While direct nitrile transformations aren't explicitly reported, analogous azetidine-2-carbonitriles show:
Azetidine Ring Modifications
-
N-alkylation : Requires prior borane complexation for site selectivity
-
Ring expansion : Not observed under standard conditions
Stability Considerations
| Parameter | Condition | Observation |
|---|---|---|
| Thermal Stability | 100°C, 24 hr (N₂) | <5% decomposition |
| Acid Sensitivity | 1M HCl, RT | Complete ring opening in 2 hr |
| Oxidative Stability | 3% H₂O₂, pH 7.4, 37°C | 98% intact after 24 hr |
Scientific Research Applications
Medicinal Chemistry Applications
1.1 Inhibitors of Ubiquitin Ligases
One of the primary applications of (2S)-1-[(2S)-2-amino-3,3-dimethylbutanoyl]azetidine-2-carbonitrile is in the design of inhibitors targeting the von Hippel–Lindau (VHL) tumor suppressor protein. This protein plays a critical role in the ubiquitin-proteasome pathway, which is essential for regulating protein degradation within cells. Research has shown that derivatives of this compound can act as potent inhibitors of VHL, thereby influencing cellular pathways involved in cancer progression and other diseases .
1.2 Development of PROTACs
The compound is also utilized in the development of Proteolysis Targeting Chimeras (PROTACs), which are designed to redirect the ubiquitination activity of E3 ligases to degrade specific target proteins. This innovative approach allows for targeted protein degradation, which can be beneficial in treating diseases where certain proteins contribute to pathogenesis . The optimization of such compounds has shown promising results in preclinical studies.
Structure-Activity Relationships
Understanding the structure-activity relationships (SAR) of (2S)-1-[(2S)-2-amino-3,3-dimethylbutanoyl]azetidine-2-carbonitrile is crucial for enhancing its efficacy as a therapeutic agent. Studies have demonstrated that modifications to the azetidine ring and the amino acid side chains can significantly impact biological activity and selectivity towards various targets .
Case Studies
3.1 Case Study: Inhibition of Dipeptidyl Peptidase IV
A notable application involves the inhibition of Dipeptidyl Peptidase IV (DPP IV), an enzyme linked to glucose metabolism and type 2 diabetes. Compounds similar to (2S)-1-[(2S)-2-amino-3,3-dimethylbutanoyl]azetidine-2-carbonitrile have been investigated for their ability to enhance glucose tolerance and improve pancreatic function in diabetic models . This highlights the potential for such compounds in managing metabolic disorders.
3.2 Case Study: Anticancer Activity
In another study focusing on cancer therapeutics, derivatives based on (2S)-1-[(2S)-2-amino-3,3-dimethylbutanoyl]azetidine-2-carbonitrile were evaluated for their anticancer properties. The results indicated that these compounds could inhibit tumor growth by modulating pathways related to apoptosis and cell cycle regulation .
Data Tables
| Application Area | Specific Use | Key Findings |
|---|---|---|
| Ubiquitin Ligase Inhibition | Targeting VHL protein | Potent inhibitors developed; impacts cancer progression |
| PROTAC Development | Redirecting E3 ligase activity | Targeted degradation of disease-related proteins |
| Dipeptidyl Peptidase IV Inhibition | Enhancing glucose tolerance | Improved pancreatic function in diabetic models |
| Anticancer Activity | Modulating apoptosis and cell cycle | Significant inhibition of tumor growth observed |
Mechanism of Action
The mechanism of action of (2S)-1-[(2S)-2-amino-3,3-dimethylbutanoyl]azetidine-2-carbonitrile involves its interaction with specific molecular targets and pathways. For example, it may act as a proline mimic, incorporating into proteins and affecting their structure and function . This can lead to various biological effects, including inhibition of protein synthesis and induction of stress responses in cells.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogs with Azetidine/Pyrrolidine Backbones
Azetidine vs. Pyrrolidine Derivatives
The compound’s azetidine backbone distinguishes it from pyrrolidine-based analogs (e.g., (2S,4S)-1-[(2S)-2-amino-3,3-bis(4-fluorophenyl)propanoyl]-4-fluoropyrrolidine-2-carbonitrile from ). Key differences include:
- Substituent Effects: The fluorophenyl groups in ’s compound enhance lipophilicity and may improve blood-brain barrier penetration compared to the dimethylbutanoyl group in the target compound .
Stereochemical Variations
Stereochemistry significantly impacts activity. For example, lists both (2R)- and (2S)-isomers of 2-amino-3,3-dimethylbutanamide derivatives. The (2S) configuration in the target compound likely optimizes binding to chiral biological targets (e.g., enzymes or receptors) compared to the (2R)-isomer .
Functional Group Comparisons
Carbonitrile-Containing Heterocycles
Compounds in (e.g., (2Z)-2-(4-cyanobenzylidene)-3,5-dioxo-2H-thiazolo[3,2-a]pyrimidine-6-carbonitrile (11b)) share the carbonitrile group but incorporate fused thiazolo-pyrimidine rings. Key contrasts include:
- Electronic Effects : The electron-withdrawing -CN group in 11b stabilizes the conjugated system, whereas in the target compound, it may enhance hydrogen-bond acceptor capacity.
- Synthetic Yields : The target compound’s synthesis (if analogous to ) may achieve moderate yields (~57–68%), similar to 11b (68%) .
Pharmacologically Relevant Derivatives
describes pyrrolidine-2-carboxamide derivatives (e.g., Example 196) with acetamido-3,3-dimethylbutanoyl side chains. These analogs highlight:
- Side-Chain Modifications : Replacement of the azetidine ring with pyrrolidine and substitution with methyl-thiazole groups (e.g., Example 196 ) may enhance protease inhibition or kinase targeting.
Data Tables
Table 1: Physicochemical Properties of Selected Analogs
Table 2: Key Spectral Data Comparisons
Biological Activity
The compound (2S)-1-[(2S)-2-amino-3,3-dimethylbutanoyl]azetidine-2-carbonitrile is a synthetic organic molecule notable for its unique structural features, including an azetidine ring and a carbonitrile functional group. Its biological activity is of significant interest in medicinal chemistry and biochemistry, particularly due to its potential applications in drug development and therapeutic interventions.
Structural Characteristics
The structure of (2S)-1-[(2S)-2-amino-3,3-dimethylbutanoyl]azetidine-2-carbonitrile can be broken down as follows:
- Azetidine Ring : A four-membered saturated heterocyclic compound that contributes to the compound's rigidity and biological activity.
- Carbonitrile Group : This functional group may enhance the compound's reactivity and interaction with biological targets.
- Amino Acid Derivative : The presence of a 2-amino-3,3-dimethylbutanoic acid moiety suggests potential interactions with biological systems relevant to protein synthesis and enzyme activity.
Research indicates that the biological activity of this compound is primarily mediated through its interactions with specific enzymes and receptors. Molecular docking studies have shown that it may exhibit binding affinity towards various biological targets, which is crucial for predicting its pharmacokinetic properties and therapeutic potential.
Potential Applications
The compound has been studied for various potential applications, including:
- Anti-inflammatory Properties : Preliminary studies suggest that it may have anti-inflammatory effects, making it a candidate for treating inflammatory diseases.
- Enzyme Inhibition : It has been investigated for its ability to inhibit certain enzymes involved in metabolic pathways, which could have implications in cancer treatment and other diseases.
Case Studies
Several studies have explored the biological activity of azetidine derivatives similar to (2S)-1-[(2S)-2-amino-3,3-dimethylbutanoyl]azetidine-2-carbonitrile . For instance:
- STAT3 Inhibition : A study optimized azetidine-based compounds as STAT3 inhibitors, demonstrating that modifications in the azetidine core can significantly enhance potency against STAT3 DNA-binding activity. The most potent analogues showed IC50 values as low as 0.52 μM, indicating strong inhibitory effects on tumor cell proliferation linked to active STAT3 pathways .
- Cellular Activity Assessment : Despite sub-micromolar potency in vitro, some azetidine derivatives exhibited weak cellular activities due to poor membrane permeability. This highlights the need for further structural modifications to enhance bioavailability .
Comparative Analysis
A comparative analysis of structurally similar compounds reveals the unique properties of (2S)-1-[(2S)-2-amino-3,3-dimethylbutanoyl]azetidine-2-carbonitrile :
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| (2S)-1-[(2S)-2-amino-3,3-dimethylbutanoyl]azetidine-2-carbonitrile | Azetidine ring, carbonitrile group | Potential anti-inflammatory |
| L-Valine Derivatives | Branched-chain amino acid structure | Varies; often involved in protein synthesis |
| Azetidine-based Peptides | Azetidine ring with peptide linkages | Varies; potential therapeutic uses |
| Amino Acid Analogues | Modified amino acids with various functional groups | Varies; often used in drug design |
This table illustrates how the unique combination of an azetidine structure and a carbonitrile group may confer distinct biological properties compared to its analogues.
Q & A
Basic Research Questions
Q. What are the recommended methods for synthesizing (2S)-1-[(2S)-2-amino-3,3-dimethylbutanoyl]azetidine-2-carbonitrile, and how can reaction yields be optimized?
- Methodological Answer : Synthesis often involves multi-step reactions with chiral precursors. A general approach includes coupling azetidine-2-carbonitrile derivatives with protected amino acids under reflux conditions using acetic anhydride/acetic acid as solvents and sodium acetate as a catalyst . To optimize yields:
- Vary reaction temperatures (e.g., 60–100°C) and monitor via TLC.
- Use excess acylating agents to drive the reaction.
- Purify intermediates via column chromatography to minimize side products.
- Table 1 : Example Synthesis Parameters from Analogous Compounds
| Step | Reagents/Conditions | Yield (%) | Reference |
|---|---|---|---|
| Acylation | Acetic anhydride, NaOAc, 2 h reflux | 68 | |
| Cyclization | DMAP, DCC, RT, 12 h | 57 |
Q. Which spectroscopic techniques are critical for confirming the stereochemistry and structural integrity of this compound?
- Methodological Answer :
- Chiral HPLC : Resolve enantiomers using a Chiralpak AD-H column (hexane:isopropanol, 90:10) .
- NMR : Analyze , , and 2D NMR (COSY, HSQC) to confirm stereocenters and connectivity. Key signals include azetidine ring protons (δ 3.5–4.2 ppm) and nitrile carbons (δ ~115 ppm) .
- IR : Confirm nitrile (ν ~2220 cm) and amide (ν ~1650 cm) stretches .
Q. How should researchers assess the compound’s purity and stability under laboratory conditions?
- Methodological Answer :
- HPLC-MS : Use reverse-phase C18 columns (ACN:HO gradient) to detect impurities (<0.5%) .
- Stability Studies : Conduct accelerated degradation tests (40°C/75% RH for 4 weeks) and monitor via HPLC. Store lyophilized samples at -20°C under argon to prevent hydrolysis .
Advanced Research Questions
Q. How can contradictory data on the compound’s bioactivity across studies be resolved?
- Methodological Answer :
- Reproducibility Checks : Standardize assay conditions (e.g., cell lines, incubation times).
- Metabolite Profiling : Use LC-HRMS to identify degradation products that may interfere with bioassays .
- Dose-Response Curves : Compare EC values across multiple replicates to assess variability.
Q. What computational strategies are effective for modeling the compound’s interactions with biological targets?
- Methodological Answer :
- Docking Simulations : Use AutoDock Vina with crystal structures of target proteins (e.g., proteases). Focus on hydrogen bonding between the nitrile group and catalytic residues.
- MD Simulations : Run 100-ns trajectories in GROMACS to assess binding stability under physiological conditions.
Q. How can stereochemical instability during long-term storage be mitigated?
- Methodological Answer :
- Lyophilization : Formulate with cryoprotectants (e.g., trehalose) to stabilize the azetidine ring .
- Protective Groups : Introduce tert-butoxycarbonyl (Boc) groups to amines to prevent racemization .
Data Contradiction Analysis
Q. Why do different studies report varying enzymatic inhibition potencies for this compound?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
